

Technischer Leitfaden: Vorläufige Studien zur Toxizität von "Eisenlactat" in vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

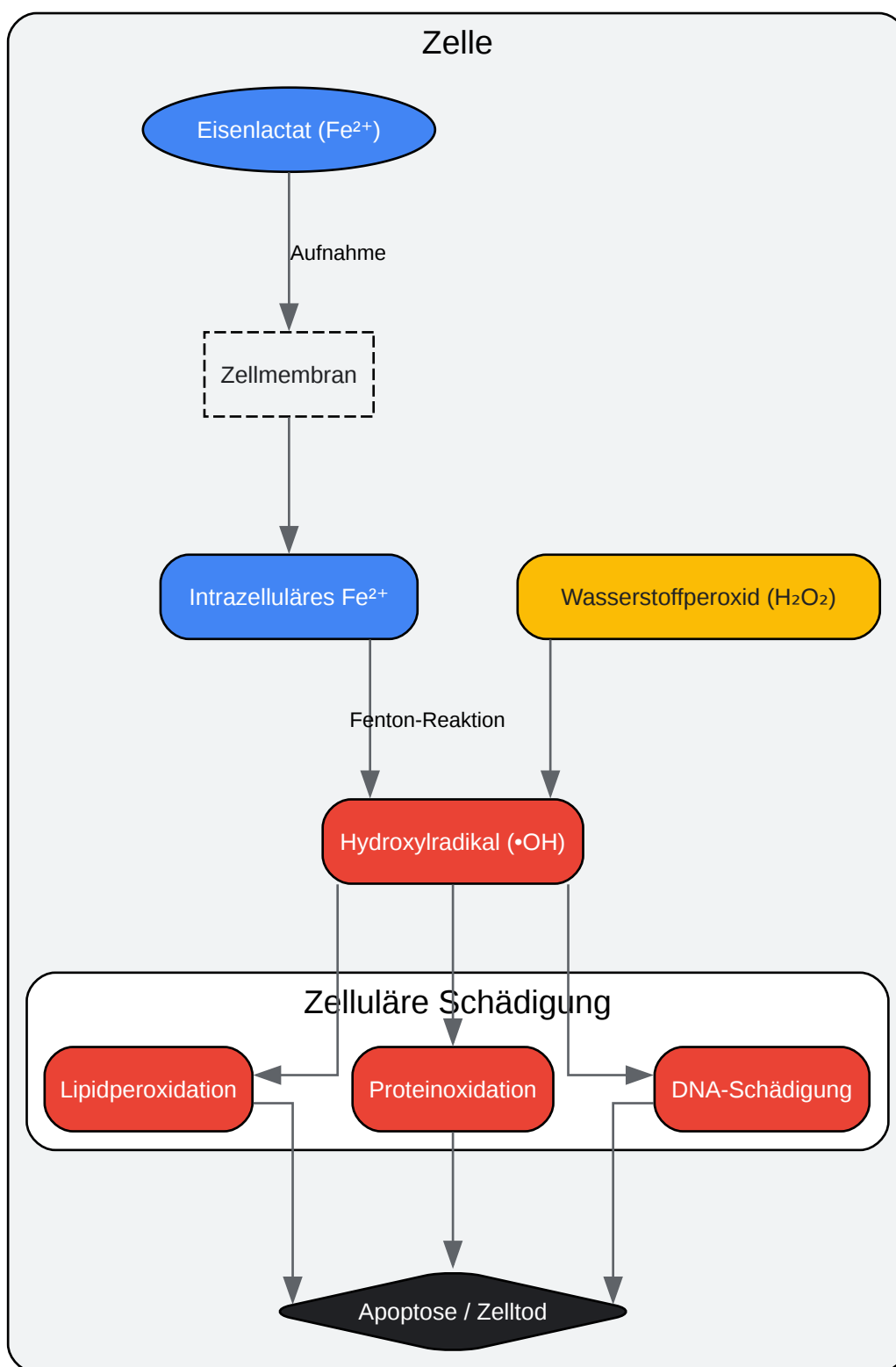
[Get Quote](#)

Einleitung

Eisen ist ein essentielles Spurenelement, das für zahlreiche biologische Prozesse, einschließlich des Sauerstofftransports und der zellulären Energiegewinnung, unerlässlich ist. In seiner freien Form kann Eisen jedoch durch die Katalyse von Radikal-bildenden Reaktionen zytotoxische Effekte ausüben. **Eisenlactat**, das Eisensalz der Milchsäure, wird in Lebensmitteln und pharmazeutischen Produkten verwendet, weshalb eine gründliche Bewertung seines toxikologischen Profils von entscheidender Bedeutung ist. Dieser Leitfaden fasst die erwarteten In-vitro-Toxizitätseffekte von **Eisenlactat** zusammen und basiert auf dem Wissen über verwandte Eisenverbindungen. Die Hauptmechanismen der Eisentoxizität umfassen die Induktion von oxidativem Stress, was zu Schäden an Lipiden, Proteinen und DNA führen kann.

Postulierter Mechanismus der Eisen-induzierten Zytotoxizität

Die primäre toxische Wirkung von überschüssigem intrazellulärem Eisen wird auf seine Fähigkeit zurückgeführt, an der Fenton- und Haber-Weiss-Reaktion teilzunehmen. In diesen Reaktionen katalysiert zweiwertiges Eisen (Fe^{2+}) die Umwandlung von Wasserstoffperoxid (H_2O_2) in das hochreaktive Hydroxylradikal ($\cdot\text{OH}$). Diese Radikale können wahllos mit zellulären Makromolekülen reagieren.



[Click to download full resolution via product page](#)

Postulierter Signalweg der Eisen-induzierten Toxizität.

Quantitative Daten zur Zytotoxizität (Beispieldaten)

Da spezifische veröffentlichte Daten für **Eisenlactat** fehlen, zeigt die folgende Tabelle hypothetische, aber plausible Ergebnisse für die Zytotoxizität, basierend auf Studien mit anderen Eisensalzen wie Eisensulfat. Diese Daten würden typischerweise aus Zellviabilitätsassays wie dem MTT- oder Neutralrot-Assay nach 24-stündiger Exposition gewonnen.

Tabelle 1: Hypothetische Zytotoxizität von **Eisenlactat** in verschiedenen Zelllinien

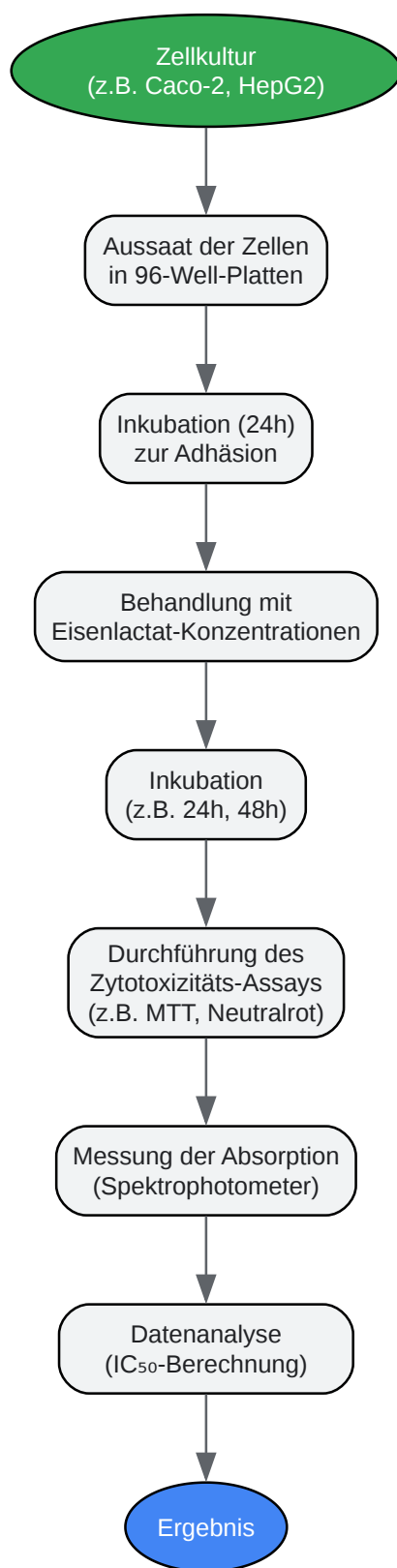
Zelllinie	Assay	IC ₅₀ -Wert (µM)	Maximale Hemmung der Viabilität (%) bei 1000 µM
Caco-2 (Humane Kolon-Adenokarzinom-Zellen)	MTT	450	85
HepG2 (Humane Leberkarzinom-Zellen)	Neutralrot	380	92
L929 (Murine Fibroblasten)	MTT	520	80

IC₅₀ (Halbmaximale Hemmkonzentration): Die Konzentration einer Substanz, bei der die Zellviabilität um 50 % reduziert ist.

Experimentelle Protokolle

Nachfolgend finden Sie detaillierte Methoden für Schlüssel-Experimente zur Bewertung der In-vitro-Toxizität von Eisen.

Der folgende Arbeitsablauf skizziert die typischen Schritte zur Bewertung der Zytotoxizität einer Verbindung in vitro.



[Click to download full resolution via product page](#)

Allgemeiner experimenteller Arbeitsablauf.

Prinzip: Dieser kolorimetrische Assay misst die Aktivität mitochondrialer Dehydrogenasen in lebenden Zellen. Das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird von diesen Enzymen zu einem violetten Formazan-Kristall reduziert. Die Menge des produzierten Formazans ist proportional zur Anzahl der lebensfähigen Zellen.

Protokoll:

- Zellaussaat: Zellen in einer Dichte von 1×10^4 Zellen/Well in eine 96-Well-Platte aussäen und für 24 Stunden bei 37 °C und 5 % CO₂ inkubieren.
- Behandlung: Das Kulturmedium entfernen und durch Medium ersetzen, das verschiedene Konzentrationen von **Eisenlactat** (z. B. 0–1000 µM) enthält. Eine Negativkontrolle (nur Medium) und eine Positivkontrolle (z. B. Triton X-100) mitführen.
- Inkubation: Die Zellen für die gewünschte Dauer (z. B. 24 Stunden) mit der Testsubstanz inkubieren.
- MTT-Zugabe: 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well geben und für weitere 4 Stunden bei 37 °C inkubieren.
- Solubilisierung: Das Medium vorsichtig entfernen und 100 µL Dimethylsulfoxid (DMSO) zu jedem Well geben, um die Formazan-Kristalle aufzulösen.
- Messung: Die Extinktion bei 570 nm mit einem Platten-Spektrophotometer messen.
- Auswertung: Die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle berechnen.

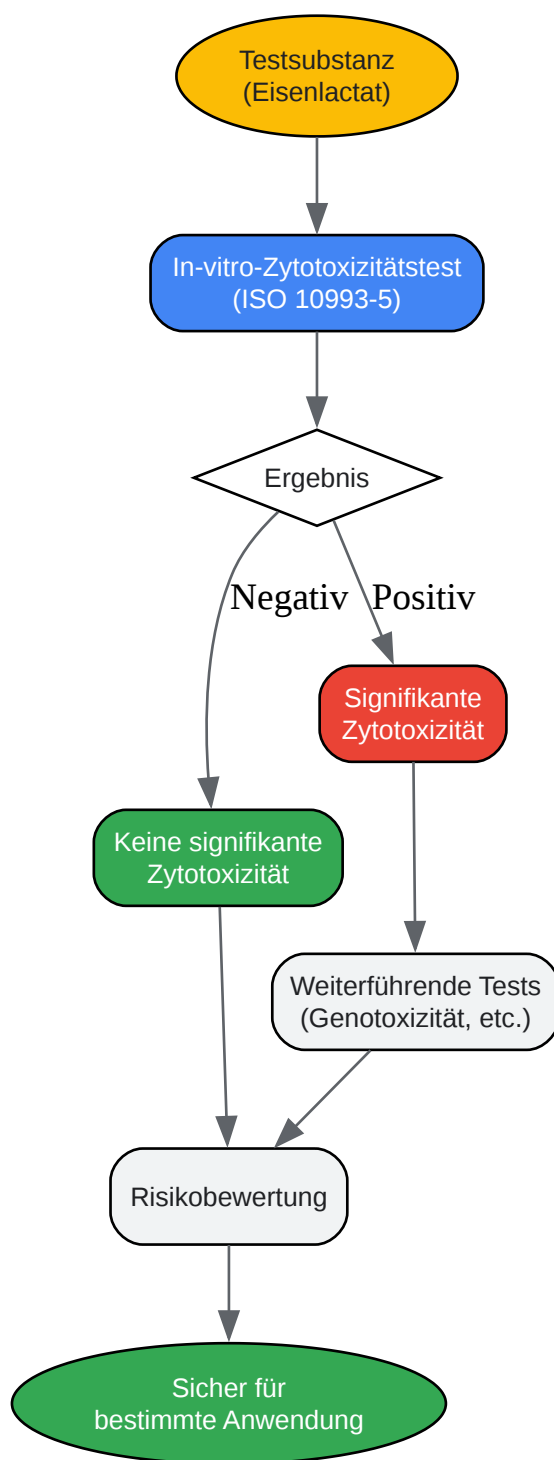
Prinzip: Der Comet-Assay ist eine sensitive Methode zum Nachweis von DNA-Strangbrüchen in einzelnen Zellen. Nach der Lyse der Zellen und der Elektrophorese wandert fragmentierte DNA aus dem Zellkern heraus und bildet eine "Kometen"-ähnliche Struktur, deren Länge und Intensität mit dem Grad der DNA-Schädigung korreliert.

Protokoll:

- Zellernte: Zellen nach Behandlung mit **Eisenlactat** ernten und in eiskaltem PBS resuspendieren.
- Einbettung: Die Zellsuspension mit niedrig schmelzender Agarose mischen und auf einen mit normal schmelzender Agarose beschichteten Objektträger auftragen.
- Lyse: Die Objektträger für mindestens 1 Stunde bei 4 °C in eine kalte Lysepufferlösung (enthält u. a. Triton X-100 und NaCl) legen, um Zell- und Kernmembranen aufzulösen.
- Denaturierung: Die Objektträger in einen alkalischen Elektrophoresepuffer (pH > 13) legen, um die DNA zu entwinden und Einzelstrangbrüche freizulegen.
- Elektrophorese: Eine Elektrophorese bei niedriger Spannung (z. B. 25 V) für 20–30 Minuten durchführen.
- Neutralisierung und Färbung: Die Objektträger neutralisieren und die DNA mit einem fluoreszierenden Farbstoff (z. B. SYBR Green) anfärben.
- Visualisierung und Analyse: Die "Kometen" unter einem Fluoreszenzmikroskop visualisieren und mit einer speziellen Software analysieren (z. B. Messung des % DNA im Schweif).

Logische Beziehungen und regulatorische Einordnung

Die In-vitro-Zytotoxizitätsprüfung ist ein fundamentaler erster Schritt in der Sicherheitsbewertung von Substanzen, wie in der Normenreihe ISO 10993 für die biologische Beurteilung von Medizinprodukten festgelegt. Positive Ergebnisse in diesen Screening-Tests lösen in der Regel weiterführende, spezifischere Untersuchungen aus.



[Click to download full resolution via product page](#)

Logischer Ablauf der Sicherheitsbewertung.

Zusammenfassung und Ausblick

Obwohl direkte Studien zur In-vitro-Toxizität von **Eisenlactat** rar sind, deuten die bekannten Mechanismen der Eisentoxizität darauf hin, dass hohe Konzentrationen zu oxidativem Stress und nachfolgendem Zelltod führen können. Die hier beschriebenen Protokolle für Zytotoxizitäts- und Genotoxizitätstests stellen Standardmethoden dar, um diese potenziellen Risiken zu bewerten. Zukünftige Forschungen sollten sich darauf konzentrieren, die IC₅₀-Werte von **Eisenlactat** in relevanten Zelllinien wie Caco-2 und HepG2 experimentell zu bestimmen und die genauen Schwellenwerte für die Induktion von DNA-Schäden und Lipidperoxidation zu ermitteln. Solche Daten sind unerlässlich für eine fundierte Risikobewertung und die Festlegung sicherer Expositionsgrenzwerte.

- To cite this document: BenchChem. [Technischer Leitfaden: Vorläufige Studien zur Toxizität von "Eisenlactat" in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12335291#vorl-ufige-studien-zur-toxizit-t-von-eisenlactat-in-vitro\]](https://www.benchchem.com/product/b12335291#vorl-ufige-studien-zur-toxizit-t-von-eisenlactat-in-vitro)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com